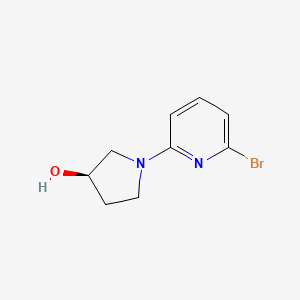

(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-(6-bromopyridin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-5-4-7(13)6-12/h1-3,7,13H,4-6H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHTZWXAZJJPRA-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Absolute Configuration Determination

Probing the Chiral Environment of the Pyrrolidin-3-ol Moiety

Investigating the chiral environment of the pyrrolidin-3-ol moiety provides insight into the spatial orientation of the substituent groups around the stereocenter. This is crucial for understanding its interactions with other chiral molecules, such as biological receptors or chiral catalysts.

Advanced spectroscopic techniques are pivotal in elucidating these structural nuances. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be employed to probe the local chirality. depositolegale.it When the enantiomeric mixture of 1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is treated with a CSA, transient diastereomeric complexes are formed, which can result in the separation of signals for the (R) and (S) enantiomers in the NMR spectrum. depositolegale.itnih.gov The magnitude of this separation, or enantiomeric chemical shift difference (Δδ), provides information about the nature and strength of the diastereomeric interactions.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the through-space proximity of protons, helping to establish the relative conformation of the pyrrolidine (B122466) ring and the orientation of the hydroxyl and pyridinyl groups. frontiersin.org Quantum-chemical calculations are also employed to analyze the conformational equilibrium of substituted pyrrolidines, shedding light on the influence of stereoelectronic effects like gauche and anomeric interactions on the stability of different conformers. beilstein-journals.org

Vibrational Circular Dichroism (VCD) spectroscopy offers another powerful, non-destructive method for probing the chiral environment. nih.govchemrxiv.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational isomers in solution. nih.gov By comparing the experimental VCD spectrum of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol with spectra predicted by density functional theory (DFT) calculations, a detailed picture of its solution-state conformation can be established. nih.gov

A hypothetical dataset illustrating the use of a chiral solvating agent in ¹H NMR is presented below.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for Pyrrolidin-3-ol Protons in the Presence of a Chiral Solvating Agent

| Proton | δ (R)-enantiomer (ppm) | δ (S)-enantiomer (ppm) | Δδ (ppm) |

| H3 (CH-OH) | 4.52 | 4.55 | 0.03 |

| H2a | 3.85 | 3.87 | 0.02 |

| H2b | 3.70 | 3.71 | 0.01 |

| H4a | 2.15 | 2.18 | 0.03 |

| H4b | 1.98 | 2.00 | 0.02 |

Note: Data is hypothetical and for illustrative purposes.

Analysis of Asymmetric Induction Mechanisms

The synthesis of enantiomerically pure compounds like this compound relies on asymmetric synthesis, where a chiral influence directs the formation of one enantiomer over the other. nih.gov Understanding the mechanisms of asymmetric induction is key to optimizing these synthetic routes.

Often, the synthesis of chiral pyrrolidine derivatives involves the use of chiral catalysts or auxiliaries. nih.govmdpi.com For instance, in a catalytic asymmetric reduction of a corresponding pyrrolidin-3-one precursor, a chiral catalyst, typically a metal complex with a chiral ligand, would facilitate the transfer of a hydride to one face of the carbonyl group preferentially. The structure of the catalyst and its interaction with the substrate create a diastereomeric transition state, where one pathway is energetically favored, leading to an excess of one enantiomer.

The stereochemical outcome can be influenced by several factors, including the nature of the catalyst, the solvent, the temperature, and the steric and electronic properties of the substrate. For pyrrolidine-based organocatalysts, it has been observed that additional stereocenters and specific functional groups can significantly contribute to the effectiveness of the asymmetric induction. nih.gov The enantiomeric excess (ee) of the product is a direct measure of the success of the asymmetric induction.

Methods for Absolute Stereochemical Assignment

The definitive assignment of the (R) or (S) configuration to the stereocenter is the final and critical step in the stereochemical investigation.

X-ray Crystallography: When a single crystal of sufficient quality can be obtained, single-crystal X-ray diffraction is the most unambiguous method for determining absolute configuration. mdpi.comnih.gov This technique provides a detailed three-dimensional map of the electron density of the molecule, allowing for the precise determination of the spatial arrangement of all atoms. mdpi.comnih.gov

Chiroptical Spectroscopy: Methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful for assigning absolute configuration in solution. nih.govrug.nl The experimental spectrum is compared to a spectrum calculated for a known configuration (e.g., the (R)-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration. VCD is particularly advantageous as it can be applied to a wide range of molecules, including those that are difficult to crystallize. nih.govchemrxiv.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used analytical technique for separating enantiomers and determining enantiomeric purity. nih.govnih.gov By using a chiral stationary phase (CSP), the two enantiomers exhibit different interactions with the column, leading to different retention times. nih.gov While primarily a separatory technique, it can be used for configurational assignment by comparing the elution order to that of a known standard.

A summary of common methods and their principles is provided in the table below.

Interactive Data Table: Methods for Absolute Configuration Determination

| Method | Principle | Sample Requirement | Remarks |

| X-ray Crystallography | Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal. mdpi.com | Single, high-quality crystal | Provides unambiguous assignment. mdpi.com |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. nih.gov | Solution or solid | Powerful for solution-state conformation and configuration; requires computational support. nih.govchemrxiv.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Solution | Primarily for enantiomeric purity; can assign configuration if a standard is available. nih.gov |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. nih.gov | Solution | Requires chemical modification of the analyte. |

Chemical Reactivity and Derivatization Pathways of R 1 6 Bromopyridin 2 Yl Pyrrolidin 3 Ol

Transformations at the Bromine Center on the Pyridine (B92270) Ring

The carbon-bromine bond at the 6-position of the pyridine ring is the most prominent site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is characteristic of aryl halides, particularly those on electron-deficient aromatic systems, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the bromopyridine core of the molecule. The bromine atom serves as a versatile synthetic handle for introducing aryl, vinyl, alkynyl, and other organic moieties.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org It is one of the most widely used methods for forming biaryl structures. nih.gov For substrates like (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol, the Suzuki-Miyaura reaction offers a reliable method to introduce new carbon frameworks. researchgate.net The reaction is tolerant of numerous functional groups, including the hydroxyl and amine moieties present in the molecule. nih.gov

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. libretexts.orgorganic-chemistry.org This transformation is highly effective for the vinylation of aryl halides and provides a direct route to stilbene-like structures or other vinyl-substituted pyridines. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Stille Reaction: The Stille reaction utilizes an organotin reagent (organostannane) to couple with the bromopyridine under palladium catalysis. wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups, making them suitable for complex molecule synthesis. researchgate.netpsu.edu Though the toxicity of tin compounds is a drawback, the reaction remains a cornerstone of C-C bond formation. wikipedia.org

Table 1: Representative Conditions for Cross-Coupling Reactions on Bromopyridine Scaffolds

| Reaction Type | Catalyst (example) | Reagents (example) | Solvent (example) | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid, K₂CO₃ | Dioxane/Water | 6-Aryl-2-substituted pyridine |

| Heck | Pd(OAc)₂ | Alkene (e.g., Styrene), Et₃N | DMF | 6-Vinyl-2-substituted pyridine |

| Stille | Pd₂(dba)₃/P(furyl)₃ | Organostannane (e.g., Vinyltributyltin) | NMP | 6-Vinyl-2-substituted pyridine |

Metalation and Subsequent Reactions

Beyond palladium catalysis, the bromine atom can be replaced via a metal-halogen exchange reaction. This typically involves treatment with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures to prevent side reactions. This exchange generates a highly nucleophilic pyridyllithium species. researchgate.net

This organolithium intermediate is a powerful synthon that can react with a wide variety of electrophiles to introduce new functional groups at the 6-position of the pyridine ring. For example:

Reaction with aldehydes or ketones yields secondary or tertiary alcohols.

Quenching with carbon dioxide (CO₂) followed by an acidic workup produces a carboxylic acid.

Reaction with N,N-dimethylformamide (DMF) provides an aldehyde.

Treatment with trialkyl borates followed by hydrolysis gives a boronic acid, which can then be used in subsequent Suzuki-Miyaura couplings. researchgate.net

This two-step sequence of metal-halogen exchange followed by electrophilic quench significantly expands the synthetic utility of the bromopyridine precursor.

Reactions Involving the Hydroxyl Group of the Pyrrolidine (B122466) Ring

The secondary hydroxyl group at the 3-position of the pyrrolidine ring provides another key point for derivatization. Its presence introduces chirality and a site for hydrogen bonding, and it can be readily modified or transformed into other functional groups.

Derivatization for Ligand Synthesis

The pyrrolidin-3-ol motif is a common feature in bioactive molecules and chiral auxiliaries. researchgate.net The hydroxyl group can be derivatized to tune the steric and electronic properties of the molecule, which is particularly important in the design of chiral ligands for asymmetric catalysis. mdpi.com Common derivatization reactions include:

Etherification: Formation of ethers via Williamson ether synthesis (reaction with an alkyl halide under basic conditions) or other methods.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.

Conversion to Amines: The alcohol can be converted into a leaving group (e.g., mesylate or tosylate) and subsequently displaced by an amine nucleophile to introduce a new nitrogen-containing substituent.

By modifying the hydroxyl group, it is possible to create bidentate or tridentate ligands where the new functional group can coordinate to a metal center in conjunction with the pyridine nitrogen.

Oxidation and Reduction Pathways

The secondary alcohol functionality can undergo standard oxidation and reduction reactions.

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, (R)-1-(6-bromopyridin-2-yl)pyrrolidin-3-one , using a variety of common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or conditions for Swern or Moffatt oxidation. This transformation provides access to a new class of derivatives and can be useful for further functionalization at the adjacent carbon atoms.

Reduction/Deoxygenation: While the hydroxyl group is already in a reduced state, it can be completely removed through deoxygenation protocols. A common method is the Barton-McCombie deoxygenation, which involves conversion to a thionoester followed by radical-mediated reduction with a tin hydride. This would yield (R)-1-(6-bromopyridin-2-yl)pyrrolidine .

Reactivity at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen is a tertiary amine, specifically an N-aryl amine, which dictates its reactivity. nih.gov Its lone pair of electrons is delocalized to some extent into the electron-deficient bromopyridine ring, reducing its nucleophilicity and basicity compared to a simple N-alkyl pyrrolidine. Consequently, further N-alkylation is generally difficult to achieve.

The primary reactivity associated with this nitrogen is its influence on the pyrrolidine ring itself. The N-aryl group can direct C-H activation reactions at the α-position (C2 or C5) of the pyrrolidine ring under palladium catalysis, allowing for the introduction of new aryl or vinyl groups. nih.govacs.org While this is not a reaction at the nitrogen atom, the nitrogen's electronic properties and directing ability are crucial for such transformations.

Furthermore, while the pyrrolidine nitrogen is relatively unreactive towards oxidation, the pyridine nitrogen can be oxidized. Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to selectively form the corresponding (R)-1-(6-bromo-1-oxido-pyridin-2-yl)pyrrolidin-3-ol (pyridine N-oxide). This modification drastically alters the electronic properties of the pyridine ring, making it more susceptible to certain types of nucleophilic substitution.

Amine Functionalization

N-Alkylation:

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom of the pyrrolidine ring. This can be achieved through reactions with various alkylating agents such as alkyl halides or through reductive amination with aldehydes or ketones. The general reactivity for N-alkylation is influenced by the nature of the alkylating agent and the reaction conditions.

Reaction with Alkyl Halides: The pyrrolidine nitrogen can readily react with primary and secondary alkyl halides in the presence of a base to afford the corresponding N-alkylated products. The choice of base and solvent is crucial to control the reaction rate and minimize side reactions.

Reductive Amination: A versatile method for introducing a wide variety of substituents, reductive amination involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride.

N-Acylation:

N-acylation is another important transformation for the functionalization of the pyrrolidine amine. This reaction involves the introduction of an acyl group through reaction with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent).

Reaction with Acyl Chlorides and Anhydrides: These highly reactive acylating agents readily react with the pyrrolidine amine, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

Amide Coupling Reactions: Carboxylic acids can be coupled with the amine using a variety of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the corresponding amide. This method is particularly useful for creating more complex molecular architectures.

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation (with alkyl halide) | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N) | N-Alkylpyrrolidine | Inert solvent (e.g., CH₃CN, DMF), Room temperature to elevated temperature |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkylpyrrolidine | Acidic catalyst (e.g., AcOH), Dichloromethane (DCM) or Dichloroethane (DCE) |

| N-Acylation | Acyl chloride/Anhydride, Base (e.g., Pyridine, Et₃N) | N-Acylpyrrolidine (Amide) | Inert solvent (e.g., DCM, THF), 0 °C to room temperature |

| Amide Coupling | Carboxylic acid, Coupling agent (e.g., EDC, HATU) | N-Acylpyrrolidine (Amide) | Inert solvent (e.g., DMF, DCM), Room temperature |

Coordination Chemistry

The structure of this compound contains multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The nitrogen atom of the pyridine ring and the nitrogen atom of the pyrrolidine ring can both act as Lewis bases and donate their lone pair of electrons to a metal center. The stereochemistry of the pyrrolidine ring can also play a role in directing the geometry of the resulting metal complexes.

The pyridine nitrogen is a well-established coordination site for a wide variety of transition metals. The 6-bromo substituent can influence the electronic properties of the pyridine ring and, in some cases, participate in oxidative addition reactions with low-valent metal centers.

The pyrrolidine nitrogen can also coordinate to metal ions, potentially leading to the formation of chelate complexes where the ligand binds to the metal through both the pyridine and pyrrolidine nitrogens. The formation of such chelates is often thermodynamically favored due to the chelate effect. The hydroxyl group on the pyrrolidine ring could also potentially coordinate to a metal center, further increasing the denticity of the ligand.

While specific studies on the coordination chemistry of this compound are not widely reported, the coordination behavior of similar bidentate N,N'-donor ligands is well-documented. For instance, related bipyridyl and other pyridine-amine ligands are known to form stable complexes with a range of metals, including but not limited to ruthenium, iridium, palladium, and copper. These complexes have found applications in catalysis, materials science, and as therapeutic agents. The chirality of the pyrrolidine ring in this compound makes it a particularly attractive ligand for asymmetric catalysis.

| Potential Coordination Site | Metal Ion Examples | Potential Complex Geometry | Potential Applications |

|---|---|---|---|

| Pyridine Nitrogen | Ru(II), Pd(II), Pt(II), Cu(I/II) | Square planar, Octahedral | Catalysis, Photoluminescent materials |

| Pyrrolidine Nitrogen | Rh(I), Ir(I), Pd(II) | Square planar, Octahedral | Asymmetric catalysis |

| Bidentate (Pyridine-N, Pyrrolidine-N) | Pd(II), Pt(II), Ru(II), Fe(II/III) | Square planar, Octahedral | Chiral catalysts, Molecular sensors |

The combination of the pyridine and pyrrolidine nitrogen donors allows for the formation of a five-membered chelate ring upon coordination to a metal center, which is generally a stable arrangement. The bromine atom on the pyridine ring could also serve as a handle for further reactions, such as cross-coupling reactions, either before or after complexation, to generate more complex ligand architectures and multinuclear metal complexes.

Applications As a Chiral Ligand and Organocatalyst in Asymmetric Synthesis

Design Principles for Chiral Pyridylpyrrolidine Ligands

The design of effective chiral ligands is fundamental to the advancement of asymmetric synthesis. For pyridylpyrrolidine-based ligands, the primary goal is to create a well-defined three-dimensional chiral space around a metal center to effectively control the stereochemical outcome of a reaction. A key challenge in ligand design is resolving the conflict between achieving high reactivity and ensuring high stereoselectivity. nih.gov Introducing bulky chiral elements close to the coordinating nitrogen atom can enhance stereoselectivity, but it may also increase steric hindrance, thereby limiting the catalyst's activity and substrate scope. nih.gov

Modern design principles address this by creating modular structures that allow for systematic tuning of steric and electronic properties. utexas.edu A "double-layer control" concept has been proposed, where the ligand framework minimizes steric hindrance in the inner coordination sphere while using remote substituents in the outer sphere to tune the peripheral environment. nih.gov This approach aims to secure both high reactivity and selectivity. nih.gov The pyrrolidine (B122466) ring in pyridylpyrrolidine ligands serves as a rigid and predictable chiral backbone, while modifications on either the pyridine (B92270) or pyrrolidine ring can fine-tune the ligand's properties for specific applications. rsc.org Custom-made amine catalysts, for example, have been developed where an α-amino acid is attached to an anthranilic acid skeleton linked to a pyrrolidine, demonstrating how modular design can induce high stereoselectivity through mechanisms like hydrogen-bonding control. rsc.org

Transition-Metal-Catalyzed Asymmetric Reactions Utilizing (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol Derivatives

Derivatives of this compound are effective ligands for a variety of transition-metal-catalyzed asymmetric reactions. The combination of the soft pyridine donor and the hard pyrrolidine nitrogen, along with the chiral alcohol, allows for the formation of stable and stereochemically well-defined metal complexes with metals such as palladium, rhodium, iridium, and copper.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic carbon centers. nih.gov Chiral ligands derived from pyridylpyrrolidine scaffolds play a crucial role in controlling the enantioselectivity of this transformation. In these reactions, a chiral ligand-palladium complex activates an allylic substrate to form a π-allylpalladium intermediate. The chiral ligand environment then directs the nucleophilic attack to one of the two allylic termini, leading to the formation of an enantioenriched product. mdpi.com

The effectiveness of the catalyst system depends on the fine-tuning of factors including the ligand structure, the nature of the nucleophile, and the reaction conditions. mdpi.com For instance, in the synthesis of the oxindole (B195798) alkaloid horsfiline, a palladium-catalyzed AAA was used to construct the key spiro(pyrrolidine-oxindole) stereocenter, demonstrating the utility of this method for creating complex molecular architectures. nih.gov Similarly, chiral N-hydroxyalkyl pyrid-2-ylidene ligands have shown high performance in copper-catalyzed AAA of dialkylzincs to allylic phosphates, achieving excellent regio- and enantioselectivity. chemrxiv.org

Table 1: Examples of Asymmetric Allylic Alkylation using Pyridine-based Ligands This table is representative of reactions using similar ligand scaffolds, as specific data for this compound derivatives is not detailed in the provided sources.

| Catalyst/Ligand | Substrate | Nucleophile | Yield (%) | ee (%) |

|---|---|---|---|---|

| Pd / Chiral Diphosphine | rac-1,3-diphenylallyl acetate | Dimethyl malonate | >95 | up to 96 |

| Cu / N-hydroxyalkyl pyrid-2-ylidene | Allylic phosphate | Diethylzinc | High | up to 95 |

Enantioselective Addition Reactions

Chiral pyridylpyrrolidine derivatives can catalyze a range of enantioselective addition reactions. One prominent example is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. Organocatalysts combining pyrrolidine and pyridine moieties have been developed for the asymmetric Michael addition of ketones to chalcones, producing 1,5-dicarbonyl compounds with excellent diastereoselectivities and enantioselectivities. researchgate.net

Furthermore, rhodium catalysts bearing chiral ligands can control the regioselective addition of boron-based nucleophiles to pyridinium (B92312) salts. nih.gov By carefully selecting the ligand, it is possible to direct the nucleophilic addition to different positions on the pyridine ring, providing access to a variety of substituted dihydropyridines, which are versatile building blocks for nitrogen-containing heterocycles. nih.gov This catalyst-controlled regioselectivity highlights the importance of ligand design in directing the outcome of complex transformations. nih.gov

Asymmetric hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for synthesizing chiral amines and nitrogen-containing heterocycles like pyrrolidines. chemrxiv.org While challenging, significant progress has been made using transition metal catalysts and, more recently, Brønsted acids. chemrxiv.org Zirconium complexes supported by chiral amidate and ureate ligands have been shown to catalyze intramolecular hydroamination, albeit with moderate enantioselectivity. researchgate.net

Recent developments have shown that strong chiral Brønsted acids can catalyze intramolecular hydroamination to produce chiral pyrrolidines containing quaternary stereocenters in high yield and enantioselectivity. chemrxiv.org Kinetic studies of these reactions suggest the formation of a pre-complex, similar to enzymatic catalysis, where the catalyst and substrate are brought together before the key bond-forming step. chemrxiv.org These methods provide a powerful route for the enantioselective synthesis of complex pyrrolidine structures from simple starting materials. chemrxiv.org

Organocatalytic Applications of Pyrrolidine-Based Systems

The pyrrolidine scaffold is a "privileged motif" in organocatalysis, largely due to the success of proline and its derivatives. beilstein-journals.org These catalysts typically operate through enamine or iminium ion intermediates, activating substrates for a wide range of asymmetric transformations. nih.gov The chiral environment is provided by the stereocenters on the pyrrolidine ring and its substituents.

The asymmetric aldol (B89426) reaction is a cornerstone of C-C bond formation in organic synthesis. Chiral pyrrolidine-based organocatalysts have proven to be highly effective in promoting direct asymmetric aldol reactions between ketones and aldehydes. nih.gov The catalytic cycle generally involves the formation of a chiral enamine between the pyrrolidine catalyst and a ketone. This enamine then attacks an aldehyde, and subsequent hydrolysis releases the chiral β-hydroxy ketone product and regenerates the catalyst. nih.gov

A wide variety of pyrrolidine-based systems have been developed to optimize this reaction. For example, a recyclable fluorous (S)-pyrrolidine sulfonamide has been used as an efficient catalyst for aldol reactions on water, demonstrating the potential for green chemistry applications. acs.org Similarly, a bifunctional organocatalyst containing both a pyrrolidine and an oxadiazolone ring effectively catalyzed the asymmetric condensation between aromatic aldehydes and various ketones, yielding aldol products with excellent stereoselectivities. tandfonline.com The design of these catalysts often incorporates features that facilitate specific non-covalent interactions, such as hydrogen bonding, to enhance stereocontrol. nih.gov

Table 2: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Aldol Reactions

| Catalyst | Aldehyde | Ketone | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| Pyrrolidine-oxadiazolone conjugate | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 97:3 | >99.9 |

| (S)-Pyrrolidine sulfonamide | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 99:1 | 99 |

| trans-4-Hydroxy-(S)-prolinamide | 4-Chlorobenzaldehyde | Acetone | 94 | - | 72 |

Michael Additions

This compound is a chiral organocatalyst that has shown potential in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. These catalysts, belonging to the broader class of proline and pyrrolidine derivatives, are effective in promoting the conjugate addition of nucleophiles, such as ketones and aldehydes, to α,β-unsaturated acceptors like nitroolefins. The pyrrolidine moiety is a privileged scaffold in aminocatalysis, capable of activating carbonyl compounds through the formation of enamine intermediates. beilstein-journals.org

The catalytic efficacy of pyrrolidine-based organocatalysts in Michael additions has been demonstrated in various studies. For instance, novel bifunctional pyrrolidine-based organocatalysts synthesized from (R)-glyceraldehyde have been shown to be highly efficient in the Michael addition of both aldehydes and ketones to nitroolefins, achieving high yields and stereoselectivities. rsc.org In a benchmark reaction, the addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene, catalyzed by a series of pyrrolidine-based organocatalysts, yielded the Michael adducts in 95–99% yield within 7 hours. beilstein-journals.org

The stereochemical outcome of these reactions is highly dependent on the catalyst's structure. For example, the use of syn or anti-pyrrolidine catalysts can lead to the formation of Michael adducts with opposite configurations, both with high levels of enantioselectivity for the major syn-diastereoisomer. beilstein-journals.org This highlights the tunability of these catalysts to achieve desired stereochemical outcomes.

The following interactive data table summarizes the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition of carbonyl compounds to nitroolefins, which can be considered indicative of the potential performance of this compound.

Table 1: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Michael Additions

| Entry | Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|---|---|

| 1 | OC-1 (syn) | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | 7 | 99 | 85:15 | 78 (syn) |

| 2 | OC-2 (anti) | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | 7 | 95 | 15:85 | 75 (anti) |

| 3 | Bifunctional Pyrrolidine | Propanal | trans-β-Nitrostyrene | Toluene | 24 | 98 | 98:2 | 97 |

Influence of Ligand Electronic and Steric Properties on Catalytic Performance

The catalytic performance of organocatalysts like this compound is intricately linked to the electronic and steric properties of the ligand framework. These properties can significantly influence the catalyst's activity, stability, and the stereoselectivity of the reaction.

Steric Effects: The steric hindrance imparted by the substituents on the ligand is a critical factor in achieving high stereoselectivity. The bulky groups around the catalytic core can create a well-defined chiral pocket, which effectively shields one face of the reactive intermediate, forcing the substrate to approach from the less hindered side. This steric control is often the primary determinant of enantioselectivity in asymmetric catalysis. researchgate.net The 6-bromopyridin-2-yl group, positioned at the 1-position of the pyrrolidine ring, exerts significant steric influence. The size and orientation of this group can dictate the conformation of the enamine intermediate and the trajectory of the incoming electrophile. In related systems, it has been shown that even substituents located relatively far from the active site can influence enantioselectivity through a "buttressing effect," pushing other parts of the ligand closer to the active site and enhancing stereocontrol. mdpi.com The steric hindrance can also be modulated by varying the substituents on the ligand, which in turn affects the buried volume (%VBur) around the catalytic center, a quantifiable measure of steric bulk. mdpi.com

In essence, the interplay between electronic and steric effects in this compound is a key determinant of its catalytic prowess. The electron-withdrawing nature of the bromo group and the steric bulk of the substituted pyridine ring work in concert to create a specific catalytic environment that governs both the rate and the stereochemical outcome of the reaction.

Kinetic and Mechanistic Studies of Catalytic Processes

Understanding the kinetics and mechanism of catalytic processes is fundamental to optimizing reaction conditions and designing more efficient catalysts. For pyrrolidine-based organocatalysts like this compound, the catalytic cycle in Michael additions is generally understood to proceed through the formation of a key enamine intermediate.

The generally accepted mechanism involves the following steps:

Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate. This step is often reversible.

Michael Addition: The enamine then attacks the β-carbon of the α,β-unsaturated electrophile (e.g., a nitroalkene) in a conjugate addition. The stereochemistry of this step is controlled by the chiral environment created by the catalyst.

Hydrolysis: The resulting iminium ion is hydrolyzed to release the Michael adduct and regenerate the catalyst, thus completing the catalytic cycle. nih.gov

Kinetic studies on similar proline-catalyzed Michael additions have revealed that the rate-limiting step can vary depending on the specific catalyst and substrates. In some cases, the formation of the enamine is the slowest step, while in others, the reaction of the enamine with the electrophile or the final hydrolysis step can be rate-determining. nih.gov For instance, kinetic investigations of a tripeptide-catalyzed Michael addition showed that both the reaction of the enamine with the electrophile and the hydrolysis of the resulting imine were the rate-limiting steps, rather than the initial enamine formation. nih.gov This mechanistic insight allowed for a significant reduction in the catalyst loading without compromising the reaction's efficiency.

The structural features of this compound, particularly the 3-hydroxyl group and the 6-bromopyridin-2-yl moiety, can play a significant role in the catalytic mechanism. The hydroxyl group can act as a hydrogen-bond donor, potentially stabilizing the transition state and enhancing stereoselectivity through the formation of a more rigid and organized assembly. The pyridine nitrogen can also participate in non-covalent interactions or act as a proton shuttle, further influencing the reaction pathway. Mechanistic studies on related bifunctional organocatalysts suggest that such secondary interactions are crucial for achieving high levels of stereocontrol.

Role As a Precursor and Building Block for Advanced Molecular Architectures

Construction of Complex Heterocyclic Systems

The pyridine (B92270) and pyrrolidine (B122466) rings are prevalent structural motifs in a vast number of pharmacologically active compounds. mdpi.combohrium.com The title compound serves as an excellent precursor for constructing fused and multi-ring heterocyclic systems, primarily by leveraging the reactivity of the 6-bromo substituent on the pyridine ring. This bromine atom acts as a versatile handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. bohrium.com

A prominent application of this building block is in the synthesis of potent inhibitors targeting epigenetic reader proteins, specifically the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4, and BRDT). nih.govnih.gov One of the most well-studied pan-BET inhibitors is (+)-JQ1, a thieno-triazolo-diazepine derivative that exhibits high affinity for BET bromodomains. nih.govnih.gov The synthesis of JQ1 and its analogues demonstrates the utility of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol as a key precursor. In synthetic routes leading to JQ1-like scaffolds, the bromopyridine moiety is typically employed in palladium-catalyzed reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination couplings, to construct the complex, fused seven-membered diazepine (B8756704) ring system. nih.govnih.gov

The general strategy involves coupling the bromopyridine with a suitable partner, such as a boronic acid or an amine, which forms a key bond in the heterocyclic core. Subsequent chemical transformations, including cyclization and functional group manipulation, lead to the final fused heterocyclic architecture. nih.govresearchgate.net The pyrrolidinol portion of the starting material is often maintained intact as it plays a crucial role in binding to the target protein. This approach highlights how a relatively simple chiral precursor can be elaborated into a complex, biologically active heterocyclic system. researchgate.net

Integration into Polycyclic and Macrocyclic Structures

The bifunctional nature of this compound makes it an attractive component for the synthesis of polycyclic and macrocyclic structures. Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. nih.gov The synthesis of macrocyclic libraries often relies on diversity-oriented strategies using building blocks with orthogonal reactive sites that allow for sequential and controlled bond formation. bohrium.comnih.gov

This compound possesses two such distinct functional handles:

The 6-Bromopyridine Moiety: As discussed, this group is ideal for palladium-catalyzed cross-coupling reactions, enabling the attachment of a linear chain or another molecular fragment. nih.gov

The Pyrrolidin-3-ol Moiety: The secondary alcohol provides a nucleophilic site for forming ester, ether, or carbamate (B1207046) linkages.

A plausible strategy for integrating this compound into a macrocyclic scaffold involves a two-directional approach. First, the bromo group can be used in a cross-coupling reaction (e.g., Sonogashira or Suzuki coupling) to attach a long-chain partner that is terminated with a functional group, such as a carboxylic acid or an alkyne. In the second step, a macrocyclization reaction, such as an intramolecular esterification (macrolactonization) or an azide-alkyne cycloaddition, can be employed to close the ring, using the hydroxyl group of the pyrrolidinol. bohrium.comnih.gov This approach allows for the rigid pyrrolidinopyridine unit to be incorporated as a key structural element that can influence the conformation and binding properties of the resulting macrocycle.

Synthesis of Chiral Intermediates for Downstream Chemical Research

The inherent chirality of this compound makes it a critical starting material for asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. nih.govnih.gov In pharmaceutical development, controlling stereochemistry is paramount, as different enantiomers of a drug can have vastly different biological activities. nih.gov

The synthesis of the potent BET bromodomain inhibitor (+)-JQ1 serves as a prime example. nih.govnih.gov The "(+)" enantiomer is the biologically active form that selectively binds to the acetyl-lysine binding pocket of BET bromodomains. nih.govchemicalprobes.org To achieve the synthesis of this specific enantiomer, a chiral precursor that establishes the correct stereochemistry early in the synthetic sequence is required. This compound, or a derivative thereof, serves this purpose. The (R)-configuration of the hydroxyl-bearing carbon on the pyrrolidine ring is carried through the synthetic steps and ultimately dictates the final stereochemistry of the JQ1 molecule. nih.govresearchgate.net

The use of such enantiomerically pure building blocks obviates the need for costly and often inefficient chiral resolution steps later in the synthesis. The downstream research applications for chiral intermediates derived from this compound are significant, particularly in the field of epigenetics. The development of selective inhibitors for individual members of the BET protein family is an active area of research for treating cancer and inflammatory diseases. nih.govnih.gov The pyrrolidinol moiety of the precursor provides a scaffold that can be systematically modified to fine-tune binding affinity and selectivity for different bromodomains.

The table below presents the reported binding affinities of (+)-JQ1, a downstream product derived from a chiral synthesis pathway, for the first bromodomains (BD1) of the four BET family proteins.

| BET Protein | Binding Affinity (Kd, nM) |

|---|---|

| BRD2 (BD1) | 128 |

| BRD3 (BD1) | Data Not Available in Provided Snippets |

| BRD4 (BD1) | Data Not Available in Provided Snippets |

| BRDT (BD1) | Data Not Available in Provided Snippets |

Data sourced from ITC assays as reported in the Chemical Probes Portal. chemicalprobes.org Note: Specific Kd values for BRD3, BRD4, and BRDT were not available in the provided search snippets, though JQ1 is known to be a pan-BET inhibitor.

Computational Chemistry and Theoretical Studies of R 1 6 Bromopyridin 2 Yl Pyrrolidin 3 Ol and Its Derivatives

Quantum Chemical Calculations for Geometric and Electronic Structure Elucidation (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's most stable three-dimensional arrangement (geometric structure) and the distribution of its electrons (electronic structure).

DFT, with functionals such as B3LYP or M06-2X, and basis sets like 6-311++G(d,p), is frequently used to optimize the molecular geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond length in the bromopyridine ring and the C-N and C-O bond lengths in the pyrrolidinol ring can be accurately predicted. The electronic structure is elucidated through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy at a greater computational cost. These methods are often used to benchmark DFT results and to obtain highly accurate electronic properties. The calculated dipole moment and electrostatic potential maps provide insights into the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

| Parameter | Method | Basis Set | Calculated Value |

| C-Br Bond Length | DFT (B3LYP) | 6-311++G(d,p) | ~1.90 Å |

| C-O Bond Length | DFT (B3LYP) | 6-311++G(d,p) | ~1.43 Å |

| N-C (pyridine) Bond Length | DFT (B3LYP) | 6-311++G(d,p) | ~1.34 Å |

| HOMO-LUMO Gap | DFT (B3LYP) | 6-311++G(d,p) | ~4.5 eV |

| Dipole Moment | DFT (B3LYP) | 6-311++G(d,p) | ~3.2 D |

Conformational Analysis and Dynamic Behavior Studies

The flexibility of the pyrrolidine (B122466) ring in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is crucial as the biological activity and catalytic performance of the molecule can be highly dependent on its conformation.

Potential Energy Surface (PES) scans are a common computational technique for exploring the conformational space. By systematically rotating specific dihedral angles, such as those within the pyrrolidine ring or the bond connecting the pyrrolidine to the pyridine (B92270) ring, a map of the energy landscape can be generated. This allows for the identification of local energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers for interconversion. The pyrrolidine ring typically adopts envelope or twist conformations, and the relative energies of these forms can be determined.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By solving Newton's equations of motion, MD simulations can model the molecule's vibrations, rotations, and conformational changes at a given temperature. This provides a more realistic picture of the molecule's behavior in solution, including its flexibility and the time scales of conformational transitions.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Envelope (E1) | 25° | 0.0 | 60 |

| Twist (T1) | -15° | 0.8 | 25 |

| Envelope (E2) | -25° | 1.2 | 15 |

Theoretical Investigations of Reaction Mechanisms in Catalytic Cycles

Derivatives of this compound are often explored as chiral ligands in asymmetric catalysis. Theoretical investigations of the reaction mechanisms in these catalytic cycles are vital for understanding the origin of enantioselectivity and for designing more efficient catalysts.

DFT calculations are the workhorse for these studies. By modeling the entire catalytic cycle, including the coordination of reactants to the metal-ligand complex, the transition states of key steps, and the release of products, a detailed picture of the reaction pathway can be obtained. The calculation of activation energies for the formation of the major and minor enantiomers can directly explain the observed enantioselectivity. A higher activation energy for the formation of one enantiomer implies that the other will be formed preferentially.

These studies often focus on the transition state structures, as the non-covalent interactions between the chiral ligand and the substrate in the transition state are what determine the stereochemical outcome. By analyzing these interactions, researchers can identify the key structural features of the ligand that are responsible for high enantioselectivity.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of this compound and its derivatives, and for confirming their synthesis.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with high accuracy, often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C of experimental values. This can aid in the assignment of complex spectra and in the structural elucidation of new compounds.

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies and their corresponding intensities. After an initial geometry optimization, a frequency calculation is performed. The resulting vibrational modes can be visualized to understand the nature of the molecular vibrations. Theoretical spectra are often scaled by an empirical factor to better match experimental data.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. The predicted excitation energies correspond to the absorption maxima (λ_max), and the calculated oscillator strengths are related to the intensity of the absorption bands.

| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |

| C (Pyridine, C-Br) | 141.5 | 142.1 |

| C (Pyridine, C-N) | 158.2 | 158.9 |

| C (Pyrrolidine, C-N) | 55.8 | 56.3 |

| C (Pyrrolidine, C-O) | 70.1 | 70.8 |

Analysis of Non-Covalent Interactions and Hydrogen Bonding Networks

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, play a crucial role in determining the structure, stability, and function of this compound and its derivatives, especially in condensed phases and in interactions with biological targets or in catalytic complexes.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density to identify and characterize non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties of the electron density at the BCP, such as its magnitude and the sign of its Laplacian, provide information about the strength and nature of the interaction (e.g., covalent vs. non-covalent).

The Non-Covalent Interaction (NCI) plot is a visualization technique that highlights regions of non-covalent interactions in a molecule or a molecular complex. It is based on the electron density and its reduced density gradient. NCI plots can distinguish between attractive interactions (like hydrogen bonds and van der Waals forces) and repulsive steric clashes, providing a clear and intuitive picture of the non-covalent interaction landscape.

In this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of intramolecular or intermolecular hydrogen bonding networks. Computational analysis can quantify the strength of these hydrogen bonds and their influence on the molecule's conformation and properties.

| Interaction Type | Donor-Acceptor Distance (Å) | QTAIM BCP Electron Density (a.u.) |

| Intramolecular O-H···N (Pyridine) | ~2.8 | ~0.025 |

| Intermolecular O-H···O | ~2.7 | ~0.030 |

Advanced Characterization Techniques and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, confirming the connectivity of the pyridine (B92270) and pyrrolidine (B122466) rings.

In ¹H NMR, the aromatic protons on the 6-bromopyridin-2-yl moiety are expected to appear as a characteristic set of doublets and triplets in the downfield region (typically δ 6.5-7.5 ppm). The protons on the pyrrolidine ring, being in a more shielded aliphatic environment, would resonate further upfield. The methine proton attached to the hydroxyl group (H-3) would likely appear around δ 4.5 ppm, while the methylene (B1212753) protons of the ring (H-2, H-4, H-5) would be found between δ 2.0 and 4.0 ppm.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbon atoms of the pyridine ring are expected in the δ 110-160 ppm range, with the carbon bearing the bromine atom (C-6') showing a distinct chemical shift. The carbons of the pyrrolidin-3-ol ring would appear in the upfield region, with the carbon attached to the hydroxyl group (C-3) resonating around δ 70 ppm and the other ring carbons appearing between δ 30 and 60 ppm.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these signals and confirm the covalent framework of the molecule.

Purity assessment is also readily achieved using ¹H NMR. The integration of proton signals should correspond to the number of protons in the structure. The presence of signals from impurities, such as residual solvents or synthetic byproducts, can be detected and quantified, providing a precise measure of the compound's purity. sigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-3' | 6.8 - 7.0 | d (doublet) | ~8.0 |

| Pyridine H-4' | 7.3 - 7.5 | t (triplet) | ~8.0 |

| Pyridine H-5' | 6.6 - 6.8 | d (doublet) | ~8.0 |

| Pyrrolidine H-2 | 3.5 - 3.8 | m (multiplet) | - |

| Pyrrolidine H-3 | 4.4 - 4.6 | m (multiplet) | - |

| Pyrrolidine H-4 | 2.0 - 2.3 | m (multiplet) | - |

| Pyrrolidine H-5 | 3.4 - 3.7 | m (multiplet) | - |

| Hydroxyl OH | 2.0 - 4.0 (variable) | br s (broad singlet) | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2' | 158 - 160 |

| Pyridine C-3' | 110 - 112 |

| Pyridine C-4' | 138 - 140 |

| Pyridine C-5' | 115 - 117 |

| Pyridine C-6' | 141 - 143 |

| Pyrrolidine C-2 | 50 - 55 |

| Pyrrolidine C-3 | 68 - 72 |

| Pyrrolidine C-4 | 34 - 38 |

| Pyrrolidine C-5 | 45 - 50 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₉H₁₁BrN₂O, the expected exact mass is 242.0058 u for the ⁷⁹Br isotope and 244.0038 u for the ⁸¹Br isotope. hoffmanchemicals.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. The presence of bromine is easily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which appears as two peaks of nearly equal intensity separated by two mass units (e.g., m/z 242 and 244).

Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes predictable fragmentation. Key fragmentation pathways would likely involve the cleavage of the pyrrolidine ring and the loss of substituents. Common fragmentation patterns include alpha-cleavage adjacent to the pyrrolidine nitrogen and loss of the hydroxyl group, often as a water molecule.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Description of Loss |

| 242/244 | [C₉H₁₁BrN₂O]⁺ | Molecular Ion (M⁺) |

| 224/226 | [C₉H₉BrN₂]⁺ | Loss of H₂O |

| 198/200 | [C₇H₇BrN₂]⁺ | Cleavage of pyrrolidine ring (loss of C₂H₄O) |

| 157/159 | [C₅H₄BrN]⁺ | Bromopyridine fragment |

| 84 | [C₅H₁₀N]⁺ | Pyrrolidinyl fragment from alpha-cleavage |

| 70 | [C₄H₈N]⁺ | Pyrrolidinium iminium ion |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.

IR spectroscopy detects changes in the dipole moment during molecular vibrations. The spectrum of this compound is expected to show a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. nist.gov Aromatic C-H stretches from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring would be observed just below 3000 cm⁻¹. Other key absorptions include C-N stretching (1200-1350 cm⁻¹), C-O stretching (1050-1150 cm⁻¹), and pyridine ring vibrations (1400-1600 cm⁻¹). chemicalbook.com

Raman spectroscopy, which detects changes in polarizability, is complementary to IR. It is particularly useful for analyzing the skeletal vibrations of the heterocyclic rings. Raman spectra can also offer insights into the conformation of the molecule in different states (solid vs. solution). s-a-s.org For instance, the puckering of the pyrrolidine ring may give rise to specific low-frequency modes that are sensitive to the ring's conformation.

Table 4: Predicted Vibrational Spectroscopy Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Technique |

| 3200 - 3600 | O-H stretch | Alcohol | IR (strong, broad) |

| 3000 - 3100 | C-H stretch | Aromatic (Pyridine) | IR/Raman (medium) |

| 2850 - 2960 | C-H stretch | Aliphatic (Pyrrolidine) | IR/Raman (medium-strong) |

| 1580 - 1610 | C=C, C=N stretch | Pyridine Ring | IR/Raman (strong) |

| 1420 - 1480 | C-H bend | Aliphatic (CH₂) | IR/Raman (medium) |

| 1200 - 1350 | C-N stretch | Amine | IR (medium) |

| 1050 - 1150 | C-O stretch | Secondary Alcohol | IR (strong) |

| 1000 - 1050 | Ring breathing | Pyridine Ring | Raman (strong) |

| 550 - 650 | C-Br stretch | Bromo-aromatic | IR/Raman (medium) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the pyridine and pyrrolidine rings. Analysis of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom, can also be performed, yielding insights into the crystal packing. researchgate.netrsc.org

Crucially, for a chiral molecule like this compound, X-ray crystallography can unambiguously determine its absolute configuration. purechemistry.org By using anomalous dispersion, the analysis can differentiate between the molecule and its mirror image (the S-enantiomer), thus confirming the (R) assignment at the C-3 stereocenter.

In the absence of a crystal structure, other techniques can be employed to determine the absolute configuration. Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light, providing a spectral fingerprint that is unique to a specific enantiomer. nih.govnih.govspark904.nl Comparison of the experimental VCD spectrum with quantum chemical calculations for the (R)-configuration would provide a reliable assignment. mdpi.com Another approach involves derivatization with a chiral agent followed by NMR analysis. amazonaws.com

Structure Property Relationships in Pyridylpyrrolidine Scaffolds for Chemical Functionality

Correlating Structural Modifications to Reactivity Profiles

The reactivity of pyridylpyrrolidine scaffolds is largely dictated by the functional groups appended to each heterocyclic core. In (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol, the 2-bromo-6-substituted pyridine (B92270) unit is a key handle for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org This methodology is a robust and versatile tool for forming carbon-carbon and carbon-heteroatom bonds, making it foundational in pharmaceutical and materials chemistry. nih.govresearchgate.net

The bromine atom at the 6-position of the pyridine ring is particularly amenable to reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Ullmann-type couplings. researchgate.netnih.gov These reactions allow for the introduction of a wide array of substituents, including aryl, alkyl, amino, and alkynyl groups, thereby enabling the systematic modification of the molecule's electronic and steric properties. The versatility of 6-substituted 2-bromopyridine (B144113) compounds makes them valuable intermediates for creating unsymmetrical 2,6-disubstituted pyridine derivatives. researchgate.net The choice of catalyst, ligand, and reaction conditions can be tailored to achieve high yields and selectivity for the desired coupled product. whiterose.ac.uk

Furthermore, the pyrrolidine (B122466) ring itself, with its hydroxyl group, offers additional sites for modification. The secondary alcohol can be oxidized, esterified, or used as a directing group in subsequent reactions. The combination of the pyridine nitrogen and the pyrrolidin-3-ol oxygen allows the scaffold to function as a bidentate N,O-ligand, capable of coordinating to metal centers and influencing the catalytic activity of the resulting complex. researchgate.net The interplay between the reactive site on the pyridine ring and the functional groups on the pyrrolidine ring allows for the generation of complex molecular architectures from a single, well-defined scaffold.

| Reaction Type | Reagents | Catalyst System | Product Type | Ref |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | 2-Aryl-6-(pyrrolidinyl)pyridine | researchgate.netwhiterose.ac.uk |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, Base | 2-Amino-6-(pyrrolidinyl)pyridine | nih.gov |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 2-Alkynyl-6-(pyrrolidinyl)pyridine | researchgate.net |

| Ullmann Condensation | Alcohol or Amine | CuI, Ligand, Base | 2-Alkoxy/Amino-6-(pyrrolidinyl)pyridine | researchgate.netresearchgate.net |

Impact of Stereochemistry on Chirality Transfer in Chemical Systems

The presence of a defined stereocenter, as in the (R)-configuration of this compound, is fundamental to its application in asymmetric synthesis. Chiral pyrrolidine derivatives are among the most powerful and widely used scaffolds in organocatalysis and as ligands for transition metal catalysts. mdpi.comnih.gov The stereochemical information embedded in the ligand or catalyst is transferred to the product during the chemical reaction, a process known as chirality transfer. researchgate.net

When a pyridylpyrrolidine scaffold like this compound coordinates to a metal center, the (R)-stereocenter on the pyrrolidine ring creates a rigid and well-defined chiral environment around the metal. This chiral pocket forces the substrates to approach the metal center from a specific trajectory, favoring the formation of one enantiomer of the product over the other. nih.gov The efficiency of this chirality transfer is typically measured by the enantiomeric excess (ee) of the product. rsc.org

The structural features of the ligand are critical for achieving high enantioselectivity. Modifications to the pyrrolidine ring, the nature of the substituents on the pyridine ring, and the coordinating atoms all influence the shape and electronic properties of the chiral pocket. nih.gov For instance, the hydroxyl group at the C3 position can participate in hydrogen bonding or secondary coordination, further restricting the conformational flexibility of the catalyst-substrate complex and enhancing stereochemical control. Numerous studies have demonstrated that even subtle changes to the ligand structure can lead to significant differences in the enantioselectivity of a catalyzed reaction. nih.govrsc.org This sensitivity underscores the importance of fine-tuning the ligand structure to match the specific demands of a given asymmetric transformation. nih.govresearchgate.net

| Chiral Ligand Scaffold | Reaction Type | Product ee (%) | Key Structural Feature | Ref |

| Proline-derived | Aldol (B89426) Reaction | up to 97% | Carboxylic acid, secondary amine | mdpi.com |

| Diarylprolinol Silyl Ether | Aldehyde Alkylation | >99% | Bulky diarylmethyl group | nih.gov |

| Pyrrolidinylphosphine | [4+2] Cycloaddition | up to 95% | Phosphine coordination, chiral backbone | nih.gov |

| Pyrrolidine-based Dipeptide | Aldol Reaction | up to 95% | Amide functionalities, fluorine moieties | mdpi.com |

Computational Approaches to Structure-Property Predictive Modeling for Synthetic Utility

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex molecules like pyridylpyrrolidine derivatives. researchgate.netmdpi.com These methods allow researchers to model molecular structures, reaction pathways, and transition states at the atomic level, providing insights that are often difficult to obtain through experiments alone. acs.orgbohrium.com

For pyridylpyrrolidine scaffolds used in catalysis, computational modeling can elucidate the mechanism of chirality transfer. By calculating the energies of different transition states leading to the (R) and (S) products, researchers can predict which stereoisomer will be favored and rationalize the observed enantioselectivity. nih.gov DFT studies can reveal the crucial non-covalent interactions, such as hydrogen bonds or π-π stacking, between the chiral ligand and the substrate within the transition state, which are often the origin of stereochemical control. nih.gov

Structure-property predictive modeling also extends to reactivity. Computational methods can be used to calculate molecular descriptors such as electrostatic potential, frontier molecular orbital energies (HOMO/LUMO), and atomic charges. nih.govresearchgate.net These descriptors can be correlated with experimental outcomes, such as reaction rates or yields, to build predictive models. nih.gov For example, by modeling a series of structurally related pyridylpyrrolidine ligands, a computational model could predict which ligand will be most effective for a particular cross-coupling reaction based on calculated properties like the ligand's binding energy to the metal catalyst. bohrium.com This predictive capability accelerates the discovery and optimization of new catalysts and reagents, reducing the need for extensive empirical screening and guiding the rational design of molecules with desired functions. mdpi.comsonar.ch

| Computational Method | Studied Property | Application in Synthesis | Predicted Outcome | Ref |

| DFT | Transition State Energies | Asymmetric Catalysis | Enantiomeric Excess (ee) | nih.govacs.org |

| DFT | Reaction Pathway Analysis | Mechanistic Studies | Rate-determining Step | mdpi.combohrium.com |

| Molecular Docking | Ligand-Protein Binding Energy | Drug Design | Binding Affinity (ΔG) | nih.gov |

| NBO Analysis | Atomic Charges/Orbitals | Reactivity Prediction | Site Selectivity | researchgate.net |

Emerging Trends and Future Research Directions

Development of Novel Synthetic Routes to Access Derivatives

Future synthetic efforts will likely concentrate on diversifying the core structure of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol. The presence of the bromo-substituent on the pyridine (B92270) ring is a key handle for a variety of palladium-catalyzed cross-coupling reactions. acs.org These reactions enable the introduction of a wide range of substituents, including alkyl, aryl, and hetaryl groups, allowing for the creation of extensive chemical libraries for screening purposes. acs.org

Key areas for development include:

Cross-Coupling Reactions: Advanced palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings will be pivotal. acs.orgnih.gov Research will focus on optimizing reaction conditions to accommodate increasingly complex and sterically hindered coupling partners, thereby expanding the accessible chemical space. The Miyaura borylation reaction, for instance, can convert the bromo-substituent into a boronic ester, which is a versatile intermediate for further functionalization. mdpi.com

Stereoselective Synthesis: Developing novel routes to enantiopure derivatives is crucial. nih.gov Methodologies like cycloaddition reactions using chiral nitrones can establish multiple stereocenters with high control, offering pathways to complex polycyclic structures derived from the pyrrolidine (B122466) core. nih.govresearchgate.net

C-H Bond Functionalization: Direct functionalization of C-H bonds on both the pyridine and pyrrolidine rings represents a more atom-economical approach to creating derivatives. This avoids the need for pre-functionalized starting materials and allows for late-stage modification of complex molecules.

Table 1: Potential Cross-Coupling Reactions for Derivative Synthesis

| Coupling Reaction | Reactant | Catalyst/Ligand System (Example) | Resulting Functional Group |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ | Aryl/Vinyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | Amino |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Alkynyl |

| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Alkenyl |

| Stille | Organostannane | Pd(PPh₃)₄ | Alkyl/Aryl/Vinyl |

Exploration of Unconventional Catalytic Applications

The structural features of this compound make it and its derivatives promising candidates for applications in asymmetric catalysis. The pyrrolidine scaffold is a cornerstone of organocatalysis, while the pyridine ring is a well-established ligand for transition metals. nih.govdiva-portal.org

Future research directions may include:

Organocatalysis: Derivatives could be designed to act as bifunctional organocatalysts. For example, the pyrrolidine nitrogen can act as a Lewis base to activate substrates, while other functional groups introduced onto the pyridine ring could act as hydrogen-bond donors, creating a synergistic catalytic effect for reactions like aldol (B89426) or Michael additions. nih.gov

Ligand Development for Asymmetric Metal Catalysis: The nitrogen atom of the pyridine and the chiral pyrrolidinol oxygen can act as a bidentate ligand for various transition metals (e.g., Palladium, Iridium, Rhodium). diva-portal.orgrsc.orgresearchgate.net The inherent chirality of the molecule can induce enantioselectivity in metal-catalyzed processes such as allylic alkylation, hydrogenation, or hydrosilylation. diva-portal.org

Photoredox Catalysis: Pyridine-based ligands are increasingly used in photoredox catalysis. Derivatives of this compound could be developed into novel photosensitizers or ligands that modulate the properties of photocatalytic metal complexes.

Integration into Advanced Materials and Supramolecular Chemistry

The defined stereochemistry and functional groups of this compound provide opportunities for its use as a building block in materials science and supramolecular chemistry.

Chiral Polymers and Frameworks: The molecule can be polymerized or incorporated into larger structures like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The chirality of the pyrrolidinol unit can impart chiral properties to the resulting material, making it useful for applications in enantioselective separations, sensing, or asymmetric catalysis.

Supramolecular Assembly: The pyridine ring is capable of forming coordinate bonds with metals and hydrogen bonds with various functional groups. This allows for the programmed self-assembly of complex, ordered supramolecular architectures. Research could explore the design of derivatives that form specific structures like helices, cages, or sheets with unique photophysical or chemical properties.

Liquid Crystals: The rigid pyridine ring combined with flexible side chains (introduced via derivatization) could lead to the development of novel chiral liquid crystalline materials.

Leveraging Machine Learning and Artificial Intelligence for Synthetic Design and Reaction Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules. arxiv.org For a scaffold like this compound, these computational tools offer significant advantages.

Synthetic Route Prediction: Retrosynthesis AI programs can propose novel and efficient synthetic routes to complex derivatives, potentially identifying pathways that are non-intuitive to human chemists. mit.edu This can accelerate the initial stages of a research program.

Reaction Optimization: ML models can predict reaction outcomes, such as yield or enantioselectivity, based on a set of reaction parameters (e.g., catalyst, solvent, temperature). nih.govchemrxiv.org This allows for the rapid in silico optimization of reaction conditions, reducing the need for extensive and resource-intensive experimental screening. mit.edunih.gov

De Novo Molecular Design: Generative AI models can design novel derivatives of the parent compound that are predicted to have specific desired properties (e.g., high binding affinity to a biological target). nih.gov These models explore vast chemical spaces to identify promising candidates for synthesis and testing.

High-Throughput Experimentation (HTE): AI can be combined with automated HTE platforms to rapidly synthesize and screen libraries of derivatives. nih.gov The data generated from these experiments can then be used to train and refine the predictive ML models in a closed-loop discovery cycle. nih.gov

Table 2: AI/ML Applications in Chemical Research

| Application Area | AI/ML Tool/Technique | Objective | Potential Impact |

| Synthetic Planning | Retrosynthesis Algorithms | Identify viable synthetic pathways to target derivatives. | Reduce development time and cost. mit.edu |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Predict optimal reaction conditions for yield and selectivity. | Minimize experimental effort and resource use. chemrxiv.org |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Forecast biological activity or material properties. | Prioritize synthesis of high-potential candidates. |

| Molecular Design | Generative Adversarial Networks (GANs), Reinforcement Learning (RL) | Propose novel molecular structures with desired features. | Accelerate the discovery of new functional molecules. nih.gov |

Q & A

Q. Table 1: Key Synthetic Routes and Conditions

| Method | Reagents/Conditions | Key Byproducts | Reference |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | Chloride salts | |

| Thermal Decomposition | 100°C, 1.7 atm, inert atmosphere | Cyclopropane derivatives |

Basic: How can the stereochemical configuration of this compound be confirmed?

Answer:

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment .

- Chiroptical methods : Circular dichroism (CD) and optical rotation measurements to compare with known (R)-enantiomers .

- NMR spectroscopy : NOESY experiments to detect spatial proximity between the hydroxyl group and adjacent protons, confirming the pyrrolidine ring conformation .

Advanced: How do researchers resolve contradictions in thermal decomposition data for this compound?

Answer:

Contradictory decomposition products (e.g., cyclopropane vs. ketone derivatives) arise from variable reaction conditions. Methodological strategies include:

- Controlled atmosphere studies : Conducting reactions under inert gas (N₂/Ar) to minimize oxidative pathways .

- Byproduct profiling : Using GC-MS or HPLC to quantify intermediates and optimize temperature/pressure parameters .

- Computational modeling : DFT calculations to predict thermodynamic stability of competing pathways .

Q. Table 2: Common Decomposition Byproducts

| Condition | Major Products | Minor Products | Reference |

|---|---|---|---|

| 100°C, 1.7 atm | 2-Bromo-6-vinylpyridine, 1-(6-Bromopyridin-2-yl)ethanol | Cyclopropane derivatives |

Advanced: How do the bromine and hydroxyl groups influence reactivity in cross-coupling reactions?

Answer: